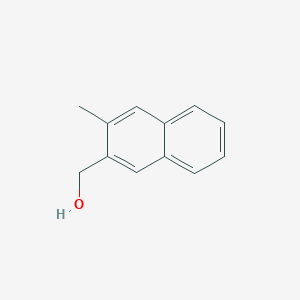
(3-Methylnaphthalen-2-yl)methanol
Description
(3-Methylnaphthalen-2-yl)methanol is a naphthalene derivative featuring a hydroxymethyl (-CH₂OH) group at the 2-position and a methyl (-CH₃) group at the 3-position of the naphthalene ring. This structure combines the aromatic stability of naphthalene with the reactivity of a primary alcohol, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Properties
CAS No. |
31554-16-2 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(3-methylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H12O/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-7,13H,8H2,1H3 |
InChI Key |
DOZSTMNNHWFGOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Substituent Effects :
- Electron-Donating vs. Electron-Withdrawing Groups: The methyl group in this compound is electron-donating, enhancing the electron density of the aromatic ring. In contrast, the trifluoromethyl (-CF₃) group in 2-(Trifluoromethyl)naphthalene-7-methanol is strongly electron-withdrawing, altering reactivity in electrophilic substitution reactions .
- Hydroxymethyl Reactivity: The primary alcohol group in both this compound and 2-(Trifluoromethyl)naphthalene-7-methanol enables esterification or oxidation to carboxylic acids, similar to methanol derivatives .
Physical and Spectral Properties
- Melting Points: Derivatives like 2-(3-Methylnaphthalen-2-yl)phenyl)-2,3-dihydroquinazolin-4(1H)-one (1k) exhibit melting points of 188–189°C, suggesting that this compound may have a similar range due to aromatic stacking .
- Spectroscopic Data :
Key Differences Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


